2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
CAS No.: 2549024-05-5
Cat. No.: VC11831256
Molecular Formula: C15H17N3OS2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549024-05-5 |
|---|---|
| Molecular Formula | C15H17N3OS2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (5-methylthiophen-2-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C15H17N3OS2/c1-10-2-3-13(21-10)14(19)17-6-11-8-18(9-12(11)7-17)15-16-4-5-20-15/h2-5,11-12H,6-9H2,1H3 |
| Standard InChI Key | KPLCRUPQXGHTDG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
| Canonical SMILES | CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Introduction
Structural Elucidation and Molecular Properties
Core Structural Components
The compound’s structure integrates three distinct heterocyclic systems:
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Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This moiety is known for its electron-deficient nature and role in bioactive molecules .
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Octahydropyrrolo[3,4-c]pyrrole: A bicyclic saturated system comprising two fused pyrrolidine rings. This scaffold enhances conformational rigidity, potentially influencing receptor binding.
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5-Methylthiophene-2-carbonyl Group: A thiophene derivative with a methyl substituent at position 5 and a carbonyl group at position 2. Thiophene’s aromaticity and electron-rich character contribute to stability and reactivity .
Molecular Formula and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>17</sub>N<sub>3</sub>OS<sub>2</sub> |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (5-Methylthiophen-2-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| SMILES | CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
| InChIKey | KPLCRUPQXGHTDG-UHFFFAOYSA-N |
The compound’s calculated molar mass (319.4 g/mol) aligns with high-resolution mass spectrometry data reported for analogous thiazole derivatives .
Synthetic Methodologies
Key Reaction Pathways
Synthesis of this compound likely involves multi-step sequences, as inferred from related heterocyclic systems :
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Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: Cyclocondensation of pyrrolidine precursors under reductive amination conditions.
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Thiophene Carbonylation: Introduction of the 5-methylthiophene-2-carbonyl group via Friedel-Crafts acylation or nucleophilic acyl substitution.
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Thiazole Ring Construction: Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
Optimization Challenges
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Steric Hindrance: The bicyclic pyrrolo-pyrrole system may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration.
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Regioselectivity: Ensuring proper orientation during thiophene acylation requires careful control of Lewis acid catalysts (e.g., AlCl<sub>3</sub>) .
A representative synthesis yield for structurally similar compounds ranges from 82% to 97%, depending on purification protocols .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 3.32 ppm (s, 3H): Methyl protons of the thiophene substituent.
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δ 6.85–7.20 ppm (m, 3H): Aromatic protons from thiazole and thiophene rings.
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<sup>13</sup>C NMR:
Infrared (IR) Spectroscopy
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Strong absorption at 1705 cm<sup>-1</sup> (C=O stretch).
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Peaks at 1580 cm<sup>-1</sup> (thiazole C=N) and 1450 cm<sup>-1</sup> (thiophene C-S).
Mass Spectrometry
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Molecular ion peak observed at m/z 319.4 ([M]<sup>+</sup>), consistent with the molecular formula C<sub>15</sub>H<sub>17</sub>N<sub>3</sub>OS<sub>2</sub> .
| Compound | Key Structural Variation | Biological Activity |
|---|---|---|
| Vorinostat | Hydroxamate Zn<sup>2+</sup> chelator | HDAC inhibition (IC<sub>50</sub> = 10 nM) |
| Target Compound | Thiophene-thiazole-pyrrolo-pyrrole | Predicted HDAC modulation |
| Thiostrepton | Macrocyclic thiazole-containing | Antibacterial (Gram-positive) |
The absence of a hydroxamate group in this compound may shift its HDAC binding affinity compared to vorinostat .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifications at the pyrrolo-pyrrole nitrogen could enhance blood-brain barrier permeability for CNS targets.
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Prodrug Development: Esterification of the carbonyl group may improve oral bioavailability.
Materials Science
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Conductive Polymers: Thiophene-thiazole conjugates serve as π-conjugated backbones in organic semiconductors.
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